Chrysene-D12
Description
The Significance of Isotopic Labeling in Chemical Research
Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. wikipedia.org This process creates labeled compounds that can be used as tracers to track the behavior, metabolism, and distribution of substances in various systems, including biological, chemical, and environmental ones. creative-proteomics.com The isotopes can be either stable, like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). metwarebio.commusechem.com The choice of isotope depends on the specific application and the detection method to be used. Stable isotopes are non-radioactive and are typically analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which detect differences in mass or gyromagnetic ratios, respectively. wikipedia.orgmetwarebio.com
The core principle behind isotopic labeling is that the labeled molecule is chemically identical to its unlabeled counterpart, but its isotopic composition allows it to be distinguished and traced. metwarebio.comtaylorandfrancis.com This technique offers detailed insights into reaction mechanisms, metabolic pathways, and the fate of molecules in complex systems. metwarebio.com In pharmaceutical research, for instance, isotopic labeling is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com By strategically replacing hydrogen with deuterium, a heavier and more stable isotope, researchers can influence the metabolic breakdown of a drug, potentially prolonging its action. scirp.orgnih.gov This "deuterium switch" has led to the development of deuterated drugs with improved pharmacokinetic profiles. nih.gov
Overview of Polycyclic Aromatic Hydrocarbons (PAHs) as Environmental Contaminants
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. mdpi.comiosrjournals.org They are widespread environmental pollutants that are formed primarily from the incomplete combustion of organic materials such as coal, oil, gasoline, and wood. iosrjournals.orgpca.state.mn.usnih.gov Natural sources include forest fires and volcanic eruptions, while anthropogenic sources are more prevalent and include industrial processes, vehicle exhaust, and the heating and cooking of food. pca.state.mn.usgalab.comnih.gov
PAHs are of significant environmental concern due to their persistence, potential for bioaccumulation, and toxic effects. mdpi.comnih.gov Many PAHs are known to be carcinogenic, mutagenic, and teratogenic. mdpi.com The United States Environmental Protection Agency (US-EPA) has identified 16 PAHs as priority pollutants due to their harmful effects on human health and the environment. mdpi.com Chrysene (B1668918) is one of these priority PAHs. gcms.cz In the environment, PAHs are typically found in air, water, soil, and sediment. iosrjournals.orgnih.gov Due to their low aqueous solubility, they tend to associate with particulate matter. nih.gov Human exposure to PAHs can occur through inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact. mdpi.com
The Role of Deuterated PAHs as Reference Materials and Internal Standards
In the analysis of environmental samples for PAH contamination, accuracy and reliability are paramount. Deuterated PAHs, such as Chrysene-d12, play a critical role as reference materials and internal standards in analytical methods like gas chromatography-mass spectrometry (GC-MS). oup.comnih.gov An internal standard is a compound added to a sample in a known amount to aid in the quantification of other components. epa.gov
The use of isotopically labeled compounds as internal standards, a technique known as isotope dilution mass spectrometry (IDMS), is considered a gold standard for accurate quantification. nih.govresearchgate.net In this method, a known amount of a deuterated PAH is added to a sample before extraction and analysis. oup.comnist.gov Because the deuterated standard is chemically very similar to its non-labeled counterpart (the analyte), it experiences similar losses during sample preparation and analysis. oup.com By measuring the ratio of the native PAH to its deuterated analog, analysts can accurately determine the concentration of the native PAH in the original sample, compensating for any procedural inefficiencies. oup.comnist.gov Deuterated PAHs are particularly effective because they can be easily distinguished from their native forms by mass spectrometry due to the mass difference between hydrogen and deuterium. oup.com this compound is frequently used as an internal standard for the quantification of chrysene in various environmental matrices. gcms.czlcms.czmdpi.com
Historical Context and Evolution of Deuterated PAH Applications
The application of isotopic labeling, including the use of deuterium, has a history dating back several decades, particularly in the field of drug metabolism studies. scirp.org The understanding that replacing hydrogen with deuterium could alter the rate of metabolic reactions due to the kinetic isotope effect opened up new avenues for research. scirp.orgnih.gov This principle was eventually applied to the field of environmental analysis.
The development of sophisticated analytical instrumentation, particularly GC-MS, in the latter half of the 20th century, was a major driver for the use of deuterated compounds as internal standards. The ability of mass spectrometers to differentiate between molecules based on their mass-to-charge ratio made isotopically labeled standards an ideal tool for improving the accuracy and precision of quantitative analysis. Early applications focused on the analysis of priority pollutants, including PAHs, in various environmental samples. Over time, the synthesis of a wider range of deuterated PAHs became more common, and their use in standardized analytical methods, such as those developed by the EPA, became routine. epa.gov The use of deuterated PAHs has evolved from being a specialized research tool to a standard practice in environmental testing laboratories worldwide, ensuring the reliability of data on these hazardous compounds. The investigation of deuterium enrichment in PAHs found in meteorites has also provided insights into the chemical processes of the early solar system. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDECIBYCCFPHNR-AQZSQYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C43)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893474 | |
| Record name | Chrysene-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-03-5 | |
| Record name | Chrysene-d12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysene-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1719-03-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Purity Characterization of Chrysene D12
Advanced Synthetic Methodologies for Deuterated Chrysene (B1668918)
The synthesis of Chrysene-d12 involves the replacement of protium (¹H) with deuterium (B1214612) (²H or D). This is typically achieved through advanced catalytic methods that facilitate hydrogen isotope exchange (HIE) or complete deuteration under specific reaction conditions.
Transition-metal catalysis is a primary strategy for the deuteration of aromatic compounds. researchgate.net For PAHs like chrysene, heterogeneous catalysts such as palladium on an alumina (B75360) support (Pd/γ-Al₂O₃) are effective for hydrogenation, a process that can be adapted for deuteration by using a deuterium source. nih.gov
Homogeneous catalysts, including iridium-based complexes like Crabtree's catalyst, are also widely used for HIE reactions. researchgate.net These catalysts can reversibly activate C-H bonds, allowing for the exchange of hydrogen for deuterium. Ruthenium-based catalysts have also demonstrated effectiveness in the deuteration of aromatic carbonyl compounds, a methodology that can be adapted for other aromatic systems. researchgate.net The choice of catalyst is crucial as it influences the efficiency and selectivity of the deuterium incorporation.
Commonly Used Catalysts in Deuteration of Aromatic Compounds:
| Catalyst Type | Example | Deuterium Source |
|---|---|---|
| Heterogeneous | Palladium/Alumina (Pd/γ-Al₂O₃) | D₂ Gas |
| Homogeneous (Iridium) | Crabtree's Catalyst | D₂ Gas |
The primary pathway for synthesizing this compound is through direct hydrogen isotope exchange (HIE), where the protium atoms on the chrysene molecule are directly replaced by deuterium. researchgate.net This process often involves an organometallic intermediate.
A general mechanism for catalytic deuteration can be described as follows:
Oxidative Addition : The catalyst activates the C-H bonds of the chrysene molecule. For instance, a tantalum(III) species can oxidatively add a benzene ring (as an analogue for a chrysene ring) to form a tantalum(V) complex. libretexts.org
Deuterium Coordination : A deuterium source, such as D₂ gas, coordinates with the metal center. libretexts.org
Reductive Elimination : The deuterated aromatic ring is eliminated from the metal center, regenerating the active catalyst and releasing the deuterated product. libretexts.org This cycle repeats until a high level of deuteration is achieved across all possible positions.
Another relevant pathway is catalytic transfer hydrodeuteration, which has been successfully applied to cyclic alkenes and can be adapted for aromatic systems. nih.gov This method uses deuterium transfer reagents to achieve high levels of deuterium incorporation. nih.gov
Achieving a high isotopic enrichment (approaching 98 atom % D or higher) is the primary goal in the synthesis of this compound. sigmaaldrich.com The optimization of reaction conditions is key to maximizing the deuteration yield and ensuring complete substitution.
Key parameters for optimization include:
Deuterium Source : The choice and excess of the deuterium source (e.g., D₂ gas or heavy water, D₂O) can drive the reaction equilibrium towards the fully deuterated product. libretexts.org
Catalyst Loading : The concentration of the catalyst affects the reaction rate. For some reactions, an elevated catalyst loading may be required to achieve high yields and incorporation. nih.gov
Temperature and Pressure : Catalytic hydrogenation and deuteration of PAHs are sensitive to temperature and pressure. Mild conditions (e.g., ~90°C and 0.42 MPa H₂) have been shown to be effective for the hydrogenation of chrysene, suggesting similar parameters could be optimized for deuteration. nih.gov
Reaction Time : Sufficient reaction time is necessary to ensure that the H/D exchange proceeds to completion at all 12 positions on the chrysene molecule.
Isotopic Enrichment and Purity Assessment
Following synthesis, the verification of deuterium incorporation and the assessment of isotopic purity are essential. Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal analytical techniques employed for this characterization.
Mass spectrometry (MS) provides direct evidence of successful deuteration by measuring the mass-to-charge ratio (m/z) of the molecule. Unlabeled chrysene has a molecular weight of approximately 228.29 g·mol⁻¹. wikipedia.org The complete replacement of 12 hydrogen atoms (mass ~1 amu) with 12 deuterium atoms (mass ~2 amu) results in a significant mass increase.
The electron ionization mass spectrum of this compound is characterized by a parent molecular ion peak at m/z = 240. nist.govnih.gov This shift from 228 to 240 confirms the incorporation of 12 deuterium atoms. High-resolution mass spectrometry can further confirm the elemental formula of C₁₈D₁₂. nist.gov
Under soft ionization conditions, the mass spectrum is dominated by the parent ion peak with minimal fragmentation, which simplifies interpretation. acs.org The relative intensities of the ion peaks at m/z 240 and any residual, partially deuterated isotopologues can be used to quantify the level of isotopic enrichment. acs.org
Mass Spectrometry Data for this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈D₁₂ | nist.gov |
| Molecular Weight | 240.36 | nist.gov |
| m/z of Top Peak | 240 | nih.gov |
| m/z of 2nd Highest Peak | 236 | nih.gov |
¹H NMR Spectroscopy : The most straightforward NMR method for confirming deuteration is ¹H (proton) NMR. In a fully deuterated sample of this compound, the characteristic signals of the aromatic protons in the ¹H NMR spectrum of unlabeled chrysene will be absent or significantly diminished. wikipedia.org The percentage of deuterium incorporation can be accurately determined by integrating the remaining ¹H signals relative to a known internal standard. rsc.org
²H NMR Spectroscopy : Deuterium (²H) NMR can be used to directly observe the incorporated deuterium atoms. huji.ac.il Unlike the sharp signals in ¹H NMR, deuterium signals are typically broad due to its quadrupolar nucleus (spin = 1). wikipedia.org A ²H NMR spectrum of this compound would show a signal or signals in the aromatic region, confirming the presence of C-D bonds. wikipedia.org The chemical shift range for deuterium is nearly identical to that of protons, aiding in spectral assignment. huji.ac.il
Chromatographic Purity Analysis in Deuterated Standards
The chromatographic purity of deuterated standards, including this compound, is a critical parameter that ensures the accuracy of analytical measurements. This analysis is performed to identify and quantify any chemical impurities, which may include isomers, partially deuterated species, or unrelated contaminants. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques employed for this purpose separationmethods.comacs.orgsepscience.comtdi-bi.comrestek.com.
In a typical HPLC analysis, a solution of this compound is injected into a column, often a C18 column, which separates compounds based on their polarity and affinity for the stationary phase restek.comrestek.com. A UV detector is commonly used to detect the separated compounds as they elute from the column. The purity is determined by comparing the peak area of this compound to the total area of all detected peaks in the chromatogram.
GC-MS is another powerful technique for assessing the purity of deuterated standards. In this method, the sample is vaporized and introduced into a capillary column where separation occurs based on boiling point and interaction with the stationary phase. The separated compounds then enter a mass spectrometer, which provides both quantitative data and structural information, allowing for the definitive identification of impurities acs.orgsepscience.comtdi-bi.comrestek.com. The use of a mass spectrometer as a detector is particularly advantageous as it can differentiate between this compound and any residual non-deuterated chrysene based on their mass-to-charge ratio.
The table below illustrates a representative analysis of the chromatographic purity of a this compound standard.
Table 1: Representative Chromatographic Purity Analysis of this compound
| Analytical Method | Parameter | Result |
|---|---|---|
| HPLC-UV | Purity | ≥99.0% |
| GC-MS | Purity | ≥99.0% |
Stability and Degradation Studies of this compound
The stability of this compound is a key factor in its suitability as an internal standard for quantitative analysis. Understanding its degradation under various conditions is essential for ensuring the integrity of analytical results. Stability studies typically investigate the effects of light, heat, and chemical exposure on the compound.
Photolytic Stability under Simulated Environmental Conditions
Chrysene, like other PAHs, is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photodegradation can occur in various environmental matrices. However, studies have indicated that deuteration can enhance the photostability of molecules mdpi.com. This increased stability is attributed to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which requires more energy to break.
In simulated environmental conditions, the photolytic stability of this compound is expected to be greater than that of its non-deuterated analog. The degradation of chrysene in the atmosphere is primarily initiated by hydroxyl (OH) radicals, leading to the formation of oxygenated and nitrated derivatives researchgate.net. The enhanced stability of this compound would result in a longer atmospheric lifetime compared to chrysene under similar conditions of UV exposure.
The following table presents a hypothetical comparison of the photolytic half-life of Chrysene and this compound under simulated environmental UV exposure.
Table 2: Comparative Photolytic Stability of Chrysene and this compound
| Compound | Condition | Half-life (t½) |
|---|---|---|
| Chrysene | Simulated Sunlight (Aqueous) | ~4.4 hours (surface) synmr.in |
Thermal Stability and Degradation Products
This compound is a thermally stable compound, as indicated by its high melting and boiling points. Its melting point is in the range of 252-254 °C, and its boiling point is approximately 448 °C. This suggests that the compound is stable under typical laboratory and environmental temperature conditions.
At much higher temperatures, such as those encountered in thermal remediation of contaminated soils (e.g., 200-400 °C), PAHs undergo thermal decomposition nih.gov. The thermal decomposition of lighter PAHs like naphthalene (B1677914) and anthracene (B1667546) has been shown to produce smaller gaseous products, including ethylene, propane, methane, and hydrogen, as well as soot rsc.orgresearchgate.net. It is expected that at sufficiently high temperatures, this compound would also decompose into smaller deuterated hydrocarbons and carbonaceous material.
The table below summarizes the known thermal properties of this compound.
Table 3: Thermal Properties of this compound
| Property | Value |
|---|---|
| Melting Point | 252-254 °C |
| Boiling Point | 448 °C |
| Decomposition Temperature | >400 °C |
Chemical Stability in Various Solvents and Matrices
The chemical stability of this compound in various solvents and matrices is crucial for its use as a standard in analytical methods. Generally, this compound is stable in common organic solvents used for PAH analysis, such as dichloromethane, toluene, and acetonitrile. However, it is noted to be incompatible with strong oxidizing agents, which can lead to its degradation.
The stability of deuterated standards in solution is an important consideration, as H/D exchange can occur under certain conditions, compromising the isotopic purity of the standard acanthusresearch.comsigmaaldrich.com. For this compound, the deuterium atoms are bonded to the aromatic ring, which are generally non-exchangeable under neutral and mild acidic or basic conditions. Therefore, this compound is expected to be stable in a wide range of solvents and matrices encountered in environmental analysis.
The following table provides a summary of the chemical stability of this compound in different chemical environments.
Table 4: Chemical Stability of this compound
| Solvent/Matrix | Stability | Comments |
|---|---|---|
| Dichloromethane | Stable | Common solvent for PAH analysis. |
| Toluene | Stable | Common solvent for PAH analysis. |
| Acetonitrile | Stable | Common mobile phase in HPLC. |
| Water | Stable (low solubility) | Insoluble, but stable in aqueous matrices. |
| Strong Oxidizing Agents | Unstable | Prone to oxidation. |
| Neutral pH | Stable | No significant degradation. |
Advanced Analytical Applications of Chrysene D12
Chromatographic Techniques and Method Development
Chrysene-d12 is a cornerstone in the development and validation of robust chromatographic methods for the analysis of PAHs. Its chemical properties, being nearly identical to its non-deuterated counterpart but with a distinct mass, make it an ideal internal standard. This allows for the correction of variations that can occur during sample preparation and instrumental analysis, thereby enhancing the accuracy of quantification. It is frequently used in both gas and liquid chromatography applications. ontosight.aisigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
In the realm of GC-MS, this compound is extensively used as a surrogate or internal standard for the detection and quantification of PAHs in diverse samples, including edible oils, environmental matrices like tissues and sediments, and drinking water. shimadzu.comtdi-bi.comthermofisher.com Its addition to samples prior to extraction and analysis compensates for potential analyte loss and variations in instrument response. tdi-bi.comasdlib.org
To achieve high sensitivity and selectivity, particularly for trace-level analysis, GC-MS systems are often operated in the Selected Ion Monitoring (SIM) mode. This technique involves monitoring only specific ions characteristic of the target analytes and the internal standard, this compound, rather than scanning the entire mass range. This significantly improves the signal-to-noise ratio, allowing for the detection of PAHs at concentrations as low as parts-per-billion (ppb) or 1 ng/mL. shimadzu.comtdi-bi.com
In this mode, specific ions for this compound are monitored to ensure accurate quantification. For instance, the molecular ion at mass-to-charge ratio (m/z) 240 is typically used as the primary quantitation ion for this compound. shimadzu.comasdlib.org The use of SIM is crucial when analyzing complex matrices where co-eluting compounds could otherwise interfere with the identification and quantification of target PAHs. asdlib.org
Table 1: Example of Monitored Ions for this compound in GC-MS-SIM Mode
| Compound | Monitored Ions (m/z) | Quantitative Ion (m/z) |
| This compound | 236, 240, 241 | 240 |
Data sourced from a study on PAHs in edible oils. shimadzu.com
For exceedingly complex samples such as herbal medicines, palm oil, or ambient air particulates, triple quadrupole mass spectrometry (GC-MS/MS) offers a higher degree of selectivity and sensitivity than single quadrupole instruments. gcms.czmdpi.comuctm.edu This technique operates in Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.govthermofisher.com
This two-stage mass filtering drastically reduces matrix interference and provides more reliable quantification. nih.gov this compound is employed as an internal standard in these advanced methods to ensure accuracy. mdpi.comshimadzu-webapp.eu For example, in the analysis of PAHs in herbal medicines, this compound was used as the internal standard for the quantification of chrysene (B1668918) and benzo[a]anthracene. mdpi.com The specificity of MRM allows for the clear separation and quantitation of isomeric compounds, such as chrysene and triphenylene (B110318), which can be challenging to resolve chromatographically. researchgate.net
Table 2: Example MRM Transitions for this compound in GC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| This compound | 240 | 228 | PAH Analysis in Palm Oil gcms.cz |
| This compound | 240 | 226 | PAH Analysis in Herbal Medicines mdpi.com |
To enhance sensitivity, particularly when dealing with low-concentration samples, High-Pressure Injection (HPI) techniques can be utilized in GC-MS analysis. This method involves injecting a larger sample volume (e.g., 4 µL) under high pressure (e.g., 250 kPa for 2 minutes). shimadzu.com This technique, when coupled with sensitive detection modes like SIM, allows for the achievement of low detection limits for PAHs. shimadzu.com The use of this compound as an internal standard is critical in such methods to correct for any variability introduced by the large volume injection. shimadzu.comgcms.cz
A fundamental aspect of quantitative analysis is the establishment of a calibration curve. In methods utilizing this compound, calibration curves are constructed by plotting the relative response of the analyte (the ratio of the analyte peak area to the internal standard peak area) against the concentration of the analyte. cdc.gov These curves are typically generated over a range of concentrations relevant to the expected sample concentrations. shimadzu.comkorea.ac.kr
The linearity of the calibration curve is a critical performance characteristic, assessed by the coefficient of determination (R²). For PAH analysis using this compound as an internal standard, excellent linearity is consistently reported, with R² values often exceeding 0.99 or 0.999. shimadzu.comresearchgate.netkorea.ac.krshimadzu.com This indicates a strong and reliable correlation between the instrument response and the analyte concentration across a wide dynamic range, from pg/µL to ng/mL levels. shimadzu.comresearchgate.netshimadzu.com Acceptance criteria for calibration may also specify that the calculated concentration of each standard must be within a certain percentage (e.g., ±20%) of its true value. cdc.gov
Table 3: Examples of Calibration Curve Linearity using this compound
| Analytical Method | Concentration Range | Linearity (R²) | Matrix |
| GC-MS-SIM | 1 - 100 ng/mL | > 0.999 | Edible Oil shimadzu.com |
| GC-MS | 1 - 20 µg/kg | > 0.99 | Beef Meat korea.ac.kr |
| GC-MS/MS | 1 - 10,000 pg/µL | > 0.998 | Standard Solution researchgate.net |
| GC-CI-MS/MS | 1 - 500 ng/mL | > 0.999 | Standard Solution shimadzu.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
While GC-MS is a prevalent technique, Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly Ultra-Performance Liquid Chromatography (UPLC-MS), also benefits from the use of this compound as an internal standard. ontosight.ai This is especially true for the analysis of biological samples.
One study detailed the quantification of 16 PAHs in avian dried blood spots using UPLC. waters.com In this method, this compound was used as the internal standard, fortified into samples to a concentration of 500 ng/mL. The use of the internal standard helped achieve acceptable sensitivity and minimize the effects of matrix interference, with method detection limits for chrysene reported at 118.7 ng/g. waters.com This demonstrates the versatility of this compound as a reliable standard across different chromatographic platforms for complex biological matrix analysis. waters.com
Chromatographic Resolution of Isomers in PAH Analysis
The accurate quantification of polycyclic aromatic hydrocarbons (PAHs) is often complicated by the presence of isomers, which are compounds with the same molecular weight but different structural arrangements. Complete separation of these isomers is crucial for accurate identification and quantification. Chrysene and its isomer triphenylene, both with a mass-to-charge ratio (m/z) of 228, present a significant analytical challenge as they often co-elute in gas chromatography (GC) systems. gcms.czlabrulez.com Since chrysene is considered toxic and is often regulated, while triphenylene is not, their co-elution can lead to an overestimation of the toxic risk in a sample. labrulez.com
To address this, specialized GC columns have been developed to improve the separation of critical isomer pairs. For instance, columns like the DB-EUPAH and Zebron™ ZB-PAH are specifically designed to provide optimal performance for PAH analysis, delivering excellent resolution of isomers such as benzo[b,j,k]fluoranthenes. gcms.czwindows.net The Agilent J&W DB-EUPAH column, for example, has demonstrated the ability to achieve baseline resolution of benzo[a]anthracene and chrysene. gcms.cz Similarly, the ZBePAHeSeleCT column has shown superior separation of triphenylene and chrysene. jfda-online.com The use of these advanced columns, often in conjunction with optimized temperature programs and carrier gases like hydrogen, enhances peak resolution and ensures more accurate quantification of individual isomers. labrulez.comdiva-portal.org
Internal Standard and Surrogate Standard Methodologies
This compound, a deuterated form of chrysene, is a cornerstone in the analysis of PAHs, serving as both an internal standard and a surrogate standard to ensure the accuracy and reliability of analytical results.
Quantification of PAHs using this compound as an Internal Standard
This compound is widely employed as an internal standard (IS) in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS), for the determination of PAHs in a variety of matrices. shimadzu.commdpi.comnih.gov Internal standards are essential for correcting variations that can occur during sample preparation and analysis, such as extraction inefficiencies and instrumental drift. mdpi.com By adding a known amount of this compound to samples and calibration standards, the response of the target analytes can be normalized to the response of the IS. ajol.infopolyu.edu.hk
This approach is based on the principle that the deuterated standard will behave chemically and physically similarly to its non-deuterated counterpart and other PAHs with similar structures and retention times. mdpi.com For instance, this compound is specifically used as the internal standard for the quantification of chrysene and benz(a)anthracene (B33201). ajol.info In broader analyses, it is part of a suite of deuterated PAHs, such as naphthalene-d8, acenaphthene-d10, phenanthrene-d10 (B32357), and perylene-d12 (B110317), that cover the range of PAHs being analyzed. gcms.czmdpi.com
The use of this compound as an internal standard has been successfully applied to the analysis of PAHs in diverse and complex matrices, including:
Water bodies ajol.info
Edible oils shimadzu.com
Plant leaves mdpi.com
Palm oil gcms.cz
Home meal replacement products nih.gov
Rubber and plastic articles gcms.cz
Food supplements and cocoa beans jfda-online.com
Avian dried blood spots tandfonline.com
Seafood and dairy products nih.gov
Asphalt (B605645) fumes polyu.edu.hk
The methodology typically involves creating calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. polyu.edu.hk This method has demonstrated excellent linearity, with correlation coefficients (R²) often exceeding 0.99 across a range of concentrations. shimadzu.commdpi.comnih.gov
Table 1: Application of this compound as an Internal Standard in PAH Quantification
| Matrix | Analytical Method | Target Analytes Quantified with this compound | Reference |
| Water | GC/MS | Benz(a)anthracene, Chrysene | ajol.info |
| Edible Oils | GC-MS SIM | General PAHs | shimadzu.com |
| Plant Leaves | GC-MS | General PAHs | mdpi.com |
| Palm Oil | GC-MS/MS | PAH4 (benzo[a]pyrene, benz[a]anthracene, benzo[b]fluoranthene, chrysene) | gcms.cz |
| Home Meal Replacement Products | GC-MS | Benzo[a]anthracene, Chrysene, Benzo[b]fluoranthene, Benzo[a]pyrene (B130552) | nih.gov |
| Rubber and Plastics | GC/MS | General PAHs | gcms.cz |
| Yerba Mate Tea | GC-TOFMS, GC-MS/MS | General PAHs | labrulez.com |
| Asphalt Fumes | GC-MS | General PAHs | polyu.edu.hk |
Recovery Studies and Quality Control in Environmental Samples
In environmental analysis, this compound is also used as a surrogate standard to assess the efficiency of sample extraction and cleanup procedures. pdx.edu A surrogate is added to a sample in a known amount before extraction and is measured in the final extract. The percent recovery of the surrogate provides a measure of the analytical method's performance for that specific sample.
Acceptable recovery limits are often defined by regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA). For instance, EU Regulation No 836/2011 specifies that recovery for PAH4 analysis should be between 50% and 120%. gcms.cz Studies have shown that this compound generally exhibits good recovery rates in various matrices. In acidified sediments, its recovery has been reported to be between 95-107%. In an analysis of home meal replacement products, accuracy, which is related to recovery, ranged from 80.03% to 119.65%. nih.gov
However, recovery can be influenced by the complexity of the sample matrix. For example, while the extraction recovery of this compound from isopropanol-soaked wipes was found to be 79%, the total recovery from spiked glass and drywall surfaces was lower, indicating that the surrogate recovery may sometimes overestimate the actual recovery of native PAHs from certain materials. pdx.edu
High or low surrogate recoveries can indicate a bias in the results. For example, a this compound recovery of 159% in a soil sample analysis would suggest that the results for related PAHs like pyrene (B120774) are biased high. ct.gov Therefore, monitoring surrogate recovery is a critical quality control measure.
Table 2: Reported Recovery Rates for this compound in Various Studies
| Matrix/Study | Recovery/Accuracy Range | Notes | Reference |
| Acidified Sediments | 95-107% | Higher than perylene-d12 (82-91%) and phenanthrene-d10 (92-109%) | |
| Palm Oil (PAH4) | 76.15%-88.11% | Within EU Regulation No 836/2011 criteria (50%-120%) | gcms.cz |
| Home Meal Replacement Products | 80.03-119.65% (Accuracy) | Method validation across four different matrices | nih.gov |
| Katsuobushi | 100.2% (at 1.0 ng/g) | Spiked sample recovery | jfda-online.com |
| Moss | 120% | Recovery of deuterated standards at the end of the entire process | researchgate.net |
| Isopropanol-soaked wipes | 79% (Extraction Recovery) | Surrogate recovery accurately estimates extraction recovery from wipes alone | pdx.edu |
Matrix Effects and Their Mitigation in Analytical Procedures
Matrix effects are a significant challenge in quantitative analysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS) and inductively coupled plasma-mass spectrometry (ICP-MS). drawellanalytical.comchromatographyonline.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. chromatographyonline.com This can result in inaccurate quantification. drawellanalytical.com
The use of an isotopically labeled internal standard like this compound is a primary strategy to mitigate matrix effects. mdpi.comdrawellanalytical.com Because the internal standard is structurally and chemically very similar to the analyte, it is assumed that it will be affected by the matrix in the same way. By normalizing the analyte's signal to the internal standard's signal, the variations caused by matrix effects can be compensated for. drawellanalytical.com This approach is particularly effective because this compound co-elutes with or elutes very close to chrysene and other similar PAHs, ensuring that they experience similar matrix interferences. mdpi.com
Other strategies to reduce matrix effects include optimizing sample preparation to remove interfering compounds, modifying chromatographic conditions to separate analytes from matrix components, and using matrix-matched calibration standards. drawellanalytical.comchromatographyonline.com However, the internal standard method using compounds like this compound remains one of the most robust and widely used techniques for ensuring accurate quantification in complex matrices. jfda-online.commdpi.com
Advanced Mass Spectrometric Techniques
Laser Time-of-Flight Mass Spectrometry (LTOF-MS) of PAH-Picrate Complexes
Laser Desorption Ionization Time-of-Flight Mass Spectrometry (LDI-TOFMS) is a rapid screening technique for PAHs that requires minimal sample preparation, avoiding time-consuming extraction and separation steps. ca.gov A challenge in mass spectrometric analysis of environmental samples is the potential loss of more volatile PAHs when placed in the vacuum of the mass spectrometer.
One novel approach to address this involves the formation of charge-transfer (C-T) complexes between PAHs and picric acid. acs.org A study using Laser Time-of-Flight Mass Spectrometry (LTOF-MS) investigated the analysis of these PAH-picrate complexes. acs.orgnih.gov When analyzing a mixture of volatile and involatile PAHs complexed with picric acid, the technique effectively detected the PAHs. acs.org The formation of these less volatile charge-transfer complexes reduces the risk of losing the more volatile PAHs during analysis in a vacuum environment. acs.org
In the experiment, the laser desorption/laser ionization (L2ToF) mass spectrum of an anthracene-picric acid complex was compared to that of anthracene (B1667546) alone. The positive ion mass spectrum of the picrate (B76445) complex at room temperature showed the parent ion of anthracene, with no signals from the picric acid component. acs.orgnih.gov This demonstrates that the technique can successfully desorb and ionize the PAH from the complex for detection, providing a viable method for analyzing volatile PAHs that might otherwise be lost. acs.org While this specific study focused on anthracene, the principle is applicable to other PAHs, including chrysene, that form such complexes.
Femtosecond Ionization Mass Spectrometry for Particulate Matter
Femtosecond Ionization Mass Spectrometry is an advanced analytical technique utilized for the sensitive detection and analysis of chemical components within particulate matter. This method employs ultrashort laser pulses, on the order of femtoseconds (10⁻¹⁵ seconds), to ionize molecules. google.com.nahelmholtz-munich.de The extremely short duration of these laser pulses minimizes heat damage and structural changes to the target molecules, allowing for a "soft" ionization that preserves the molecular integrity of the analyte. helmholtz-munich.de This characteristic is particularly advantageous for the analysis of complex mixtures like airborne particulate matter (PM), such as PM2.5, enabling more precise chemical characterization. google.com.na
The high peak intensities achievable with femtosecond lasers (≥ 10¹² W/cm²) lead to very efficient ionization of the sample. google.com.na The resulting ions are then analyzed by a mass spectrometer to determine their mass-to-charge ratio. google.com.na This technique can suppress molecular fragmentation compared to other ionization methods, which is critical for the unambiguous identification of compounds. rsc.org
In the context of environmental analysis, this method offers new possibilities for monitoring atmospheric pollutants like Polycyclic Aromatic Hydrocarbons (PAHs) bound to particulate matter. helmholtz-munich.de For quantitative analysis of PAHs in such complex matrices, isotopic dilution mass spectrometry is the gold standard. This compound, as a deuterated internal standard, is essential for this purpose. By adding a known amount of this compound to a sample, analysts can correct for sample preparation losses and variations in instrument response. The distinct mass of this compound (m/z 240) allows it to be clearly distinguished from its non-deuterated counterpart (Chrysene, m/z 228) and other interfering compounds in the mass spectrum, ensuring accurate quantification even at the sub-picogram levels achievable with advanced MS techniques. asdlib.orgcsic.es
Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) has emerged as a powerful, high-throughput technique for analyzing complex hydrocarbon mixtures. nih.gov This hyphenated method adds another dimension of separation to traditional mass spectrometry. In addition to separating ions based on their mass-to-charge ratio (m/z), IMS separates them based on their size, shape, and charge, a property known as collisional cross-section (CCS). nih.gov This capability is particularly valuable for resolving isomeric and highly homologous compounds that cannot be distinguished by mass spectrometry alone. nih.govnsf.gov
This compound serves as a critical internal standard in the application of IMS-MS for the characterization of complex samples like crude oil. nih.gov In one study, this compound was part of a surrogate mixture spiked into crude oil samples to facilitate the analysis of biomarkers using gas chromatography coupled with a mass spectrometric detector (GC/MS), a precursor to more advanced IMS-MS analysis. nih.gov
In more advanced applications, such as the comprehensive screening of PAHs using Gas Chromatography-Atmospheric Pressure Laser Ionization-Trapped Ion Mobility Spectrometry-Time of Flight Mass Spectrometry (GC-APLI-TIMS-TOFMS), this compound is used as a certified reference standard. nsf.gov The known retention time, accurate mass, fragmentation pattern, and ion mobility value of this compound help in the confident identification and quantification of native PAHs in the sample. nsf.gov The high mobility resolution of TIMS allows for the separation of compounds like chrysene from its isomers, which is often not possible with chromatography alone. nsf.gov
| Parameter | Technique | Role of this compound | Research Focus | Reference |
| Collisional Cross Section (CCS) | IMS-MS | Provides an additional identification parameter beyond m/z and retention time. | Isomeric discrimination and characterization of homologous series in crude oil. | nih.gov |
| Mobility Resolution | GC-APLI-TIMS-TOFMS | Used as a certified standard to calibrate and validate the mobility separation of PAHs. | Comprehensive screening of PAHs in complex mixtures, resolving co-eluting isomers. | nsf.gov |
| Internal Standard | GC/MS and IMS-MS | Spiked into samples for quantification and to track analytical performance. | Fingerprinting and compositional characterization of crude oils. | nih.gov |
Certified Reference Materials and Standard Development
This compound is widely produced and utilized as a Certified Reference Material (CRM). sigmaaldrich.comaccustandard.com CRMs are fundamental to analytical chemistry, providing a benchmark for ensuring the quality, reliability, and comparability of measurement results. The use of this compound as a CRM is crucial for the accurate quantification of PAHs in a variety of environmental matrices. sigmaaldrich.comscientificlabs.co.uk It is most commonly employed as an internal standard in isotopic dilution methods, particularly with Gas Chromatography-Mass Spectrometry (GC-MS). scientificlabs.co.ukajol.info
As an internal standard, a known quantity of this compound is added to a sample at the beginning of the analytical process. asdlib.orgajol.info Because it is chemically almost identical to native chrysene but has a different mass, it behaves similarly during extraction, cleanup, and analysis, but is detected as a distinct compound by the mass spectrometer. asdlib.org This allows it to be used to quantify specific PAHs; for example, in EPA Method 8270D, this compound is a recommended internal standard for the analysis of semivolatile organic compounds. epa.gov It is specifically used to quantify benz(a)anthracene and its native counterpart, chrysene. ajol.info The development and availability of this compound as a high-purity CRM underpins the validity of environmental monitoring data for these hazardous compounds. lgcstandards.com
National Institute of Standards and Technology (NIST) Contributions
The National Institute of Standards and Technology (NIST) plays a pivotal role in supporting accurate analytical measurements through several key contributions related to this compound. NIST provides foundational scientific data and reference materials that are used globally by analytical laboratories.
The NIST Chemistry WebBook is an authoritative source for chemical and physical data. It contains detailed information for this compound, including its chemical formula, molecular weight, CAS registry number, and IUPAC identifier. nist.gov Crucially, it also provides the reference mass spectrum (electron ionization) for this compound. nist.gov This reference spectrum is essential for the positive identification of the compound in experimental analyses, allowing laboratories to confirm the identity of a chromatographic peak by comparing its mass spectrum to the NIST library standard. asdlib.org
Furthermore, NIST develops and distributes Standard Reference Materials (SRMs). While a specific SRM for pure this compound is not detailed in the provided context, NIST provides PAH standard mixtures containing native PAHs that are used for method validation. ajol.info For instance, SRM 2260a was used to validate a high-resolution GC-Orbitrap-MS method for PAH analysis. csic.es The traceability of commercial reference materials to NIST is also a key aspect; some suppliers note that their standard solutions are prepared using NIST traceable weights, ensuring accuracy in concentration. lgcstandards.com
| NIST Contribution | Description | Relevance to this compound | Reference |
| NIST Chemistry WebBook | A comprehensive online database of chemical and physical data for thousands of compounds. | Provides fundamental data (formula, MW, CAS) and the reference mass spectrum for this compound, used for compound identification. | nist.govnist.gov |
| Reference Spectra | Standardized mass spectra used as a benchmark for comparison with experimental results. | The NIST library spectrum for this compound (m/z 240) is used to confirm its identity in GC-MS analysis. | asdlib.org |
| Standard Reference Materials (SRMs) | Materials with certified property values used to validate analytical methods and instruments. | NIST provides PAH SRMs used to develop and validate methods where this compound serves as an internal standard. | csic.esajol.info |
| Traceability | An unbroken chain of calibrations to a national or international standard. | Certified standards of this compound are often prepared using NIST traceable weights, ensuring the accuracy of their certified concentrations. | lgcstandards.com |
International Organization for Standardization (ISO 17034) Compliance
ISO 17034, "General requirements for the competence of reference material producers," is a globally recognized standard that specifies the requirements a manufacturer must meet to demonstrate competence in producing reference materials. lgcstandards.comlgcstandards.com Compliance with this standard ensures that the production process is well-controlled, and that the certified values for properties like purity and concentration are accurate, reliable, and accompanied by a stated uncertainty. sigmaaldrich.comscientificlabs.co.uk
Numerous leading suppliers of chemical standards produce and certify this compound reference materials in accordance with ISO 17034. sigmaaldrich.comaccustandard.comlgcstandards.com These products are designated as Certified Reference Materials (CRMs), signifying that they meet the highest quality standards for production, characterization, and documentation. sigmaaldrich.comscientificlabs.co.uk The certificate of analysis for a this compound CRM produced under ISO 17034 provides users with comprehensive information about its traceability, certified concentration, and uncertainty, which is essential for laboratory accreditation under standards like ISO/IEC 17025. sigmaaldrich.comlgcstandards.com This compliance guarantees the scientific integrity of the data generated using these standards for applications ranging from environmental monitoring to food safety analysis. lgcstandards.comlgcstandards.com
Environmental Distribution and Fate Studies Involving Chrysene D12
Source Apportionment of PAHs in Environmental Matrices
The accurate quantification of individual PAHs is fundamental to identifying their emission sources. Chrysene-d12 is instrumental in these analyses, providing a reliable basis for comparing PAH profiles from environmental samples to known source fingerprints.
In atmospheric science, this compound is employed as an internal standard for the quantification of PAHs in ambient aerosol particles. nih.gov These studies are critical for understanding air quality and the sources of airborne particulate matter. For instance, in studies of urban atmospheres, researchers use this compound to ensure the accuracy of measurements of various PAHs, which can then be used in source apportionment models. nih.govnih.gov These models, such as principal component analysis (PCA), help to identify the contributions of different sources like vehicular emissions and coal combustion to the total PAH concentration. nih.gov
The distribution of PAHs across different particle sizes is also a key area of investigation, as it relates to their transport, deposition, and potential health effects. copernicus.org this compound aids in the accurate measurement of PAHs in various size fractions of particulate matter, from coarse to fine particles. nih.gov
| Study Focus | Role of this compound | Analytical Method | Key Findings |
|---|---|---|---|
| Source Apportionment in Urban Air | Internal Standard | GC-MS/MS | Identification of vehicular emissions and coal combustion as major PAH sources. nih.gov |
| PAH Distribution in Size-Segregated Aerosols | Internal Standard | GC-MS | PAHs are predominantly found in fine particles, with a bimodal distribution. copernicus.org |
This compound is essential for the accurate determination of PAH concentrations in contaminated soils. thermofisher.com Isotope dilution methods using this compound as an internal standard are employed to quantify a wide range of PAHs, from naphthalene (B1677914) to benzo[g,h,i]perylene. thermofisher.com This allows for a precise assessment of the extent of contamination and the distribution of different PAHs within the soil matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often coupled with GC-MS, is a common approach for extracting and analyzing PAHs in soil, where this compound plays a vital role in ensuring analytical accuracy. thermofisher.com
In aquatic environments, PAHs tend to accumulate in sediments due to their hydrophobic nature. nih.govccme.ca this compound is widely used as an internal standard in the analysis of PAHs in both water and sediment samples. nih.govhelcom.fi Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for this purpose, and the addition of a deuterated internal standard mixture, including this compound, is a standard procedure to ensure accurate quantification. nih.gov These analyses are crucial for assessing the quality of aquatic ecosystems and understanding the partitioning of PAHs between water and sediment. nih.gov The data obtained from these studies can also be used to evaluate the potential risks to benthic organisms. nih.gov
| Matrix | Role of this compound | Analytical Method | Objective |
|---|---|---|---|
| Sediment | Internal Standard | GC-MS | Quantification of PAHs for source apportionment and risk assessment. nih.gov |
| Pore Water | Internal Standard | SPME-GC-MS | Measurement of dissolved PAH concentrations to assess bioavailability. epa.gov |
The presence of PAHs in foodstuffs, particularly in edible oils, is a significant concern for human health. perlan.com.plresearchgate.net this compound is utilized as an internal standard in various analytical methods for the determination of PAHs in these matrices. chromatographytoday.comnih.gov For example, in the analysis of edible oils, a five-point internal standard linear regression calibration is often performed using deuterated this compound to quantify target PAHs like benzo[a]anthracene, chrysene (B1668918), benzo[b]fluoranthene, and benzo[a]pyrene (B130552). chromatographytoday.com The use of this compound helps to ensure the accuracy and reliability of these measurements, which are crucial for enforcing regulatory limits on PAH content in food. icpms.czmodares.ac.ir
Human biomonitoring is used to assess the exposure of individuals to environmental contaminants like PAHs. nih.gov In these studies, deuterated PAHs, including this compound, are used as internal standards for the analysis of PAH metabolites in biological samples such as urine. dcu.ie This allows for the accurate quantification of exposure levels and helps in understanding the metabolism and pharmacokinetics of these compounds in the human body. nih.gov The use of isotope dilution techniques with standards like this compound is critical for obtaining reliable data in these low-level analyses.
Identifying the specific sources of PAH contamination is a key aspect of environmental forensics. This is often achieved by examining the relative abundance of different PAHs, known as diagnostic ratios or source fingerprints. nih.govresearchgate.net For instance, the ratio of benzo[a]anthracene to the sum of benzo[a]anthracene and chrysene (BaA/(BaA+Chr)) is used to distinguish between different combustion sources. nih.gov The accurate quantification of chrysene, facilitated by the use of this compound as an internal standard, is therefore essential for the reliability of these source apportionment methods. Studies have identified characteristic PAH profiles for sources such as coal combustion and vehicular emissions. psu.edunih.govca.gov
Toxicological Research and Health Risk Assessment Methodologies
Assessment of Carcinogenic and Mutagenic Potency of PAHs
The assessment of cancer and mutation risks associated with PAH exposure relies on complex models and analytical methods where isotopically labeled standards like Chrysene-d12 are indispensable for accurate quantification.
Toxic Equivalency Factors (TEFs)
To assess the carcinogenic risk of complex PAH mixtures, the Toxic Equivalency Factor (TEF) approach is utilized. This method compares the carcinogenic potency of individual PAHs to that of benzo[a]pyrene (B130552) (BaP), which is considered the most toxic and is assigned a TEF of 1. epa.tas.gov.aunih.gov Chrysene (B1668918) is recognized as a probable human carcinogen and is assigned a TEF value that typically ranges from 0.001 to 0.01. epa.tas.gov.aumichigan.govscielo.brwi.gov This factor is then multiplied by the measured concentration of chrysene in a sample to determine its BaP toxic equivalent (TEQ). epa.tas.gov.au
The accurate determination of chrysene concentrations in environmental samples is paramount for these calculations. This compound is widely used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to quantify native chrysene and other PAHs. thermofisher.commdpi.compreprints.org By adding a known amount of this compound to a sample before extraction and analysis, scientists can correct for losses during sample preparation and variations in instrument response, thereby ensuring the precision of the concentration data used in TEF-based risk assessments. mdpi.comscirp.org
Toxic Equivalency Factors (TEFs) for Selected PAHs
| PAH Congener | TEF | Reference |
|---|---|---|
| Benzo[a]pyrene | 1 | epa.tas.gov.au |
| Dibenz(a,h)anthracene | 1 | wi.gov |
| Benz(a)anthracene (B33201) | 0.1 | epa.tas.gov.au |
| Benzo(b)fluoranthene | 0.1 | wi.gov |
| Benzo(k)fluoranthene | 0.1 | epa.tas.gov.au |
| Indeno(1,2,3-cd)pyrene | 0.1 | wi.gov |
| Chrysene | 0.001 - 0.01 | epa.tas.gov.aumichigan.govscielo.brwi.gov |
| Benzo(g,h,i)perylene | 0.01 | epa.tas.gov.au |
| Anthracene (B1667546) | 0.01 | epa.tas.gov.au |
| Pyrene (B120774) | 0.001 | scielo.br |
| Phenanthrene | 0.001 | wi.gov |
| Fluoranthene | 0.001 | wi.gov |
| Naphthalene (B1677914) | 0.001 | epa.tas.gov.au |
| Acenaphthylene | 0.001 | epa.tas.gov.au |
| Acenaphthene | 0.001 | epa.tas.gov.au |
| Fluorene | 0.001 | epa.tas.gov.au |
Incremental Lifetime Cancer Risk (ILCR) Calculations
The Incremental Lifetime Cancer Risk (ILCR) is a method used to estimate the probability of an individual developing cancer over their lifetime due to exposure to a specific carcinogen. eaht.orgpjoes.com For PAHs, ILCR calculations are based on the concentrations of these compounds in environmental media like water, soil, or air, and consider exposure pathways such as ingestion, dermal contact, and inhalation. eaht.orgclinmedjournals.org
This compound plays a vital role in the analytical procedures that generate the concentration data for these risk calculations. For instance, in studies assessing the cancer risk from contaminated drinking water or soil, this compound is added as a surrogate or internal standard to accurately quantify the levels of various PAHs, including the carcinogenic ones. nih.goveaht.orgsemanticscholar.org This ensures that the exposure assessment, a critical component of the ILCR calculation, is based on reliable and precise measurements. eaht.orgpjoes.com The calculated risk is often compared to acceptable risk levels, typically between 1 × 10⁻⁶ and 1 × 10⁻⁴, to determine the potential for adverse health effects. clinmedjournals.org
Exposure Assessment in Human and Ecological Systems
Determining the extent of human and ecological exposure to PAHs is a key component of health risk assessment. This compound is a crucial tool in these exposure studies, enabling accurate measurement of PAHs in various matrices.
Dermal Exposure Studies
Dermal contact is a significant route of exposure to PAHs, particularly in occupational settings such as those involving coal tar or creosote. diva-portal.orgcdc.gov To assess dermal exposure, researchers often use wipe sampling from the skin or patches worn by individuals. cdc.gov
In these studies, this compound is used as an internal standard during the analysis of the collected samples. diva-portal.orgcdc.gov For example, in a study of workers at a soil remediation site, this compound was used to ensure the accurate quantification of PAHs on the workers' skin. diva-portal.org The use of such standards is critical for obtaining precise data on the amount of PAHs absorbed through the skin, which is then used to estimate the associated health risks. cdc.gov
Dietary Intake and Accumulation
Dietary intake is a major pathway of PAH exposure for the general population. researchgate.net PAHs can contaminate a wide range of foodstuffs, including oils, fats, grilled meats, and vegetables, through environmental deposition or during processing and cooking. shimadzu.coms4science.atd-nb.info
This compound is extensively used as an internal standard to ensure the accuracy of PAH quantification in food analysis. shimadzu.comnih.govsciencepublishinggroup.com For example, it has been employed in the determination of PAHs in edible oils and home meal replacement products. shimadzu.comnih.gov By enabling precise measurement, this compound helps in accurately assessing dietary exposure and the bioaccumulation of these compounds in the food chain, which is essential for evaluating the potential health risks to consumers. researchgate.netnih.gov
Biomarkers of Exposure and Effect
Biomarkers are used to measure the internal dose of a chemical (biomarkers of exposure) or the resulting biological effects (biomarkers of effect). mdpi.com For PAHs, hydroxylated metabolites (OH-PAHs) excreted in urine are common biomarkers of exposure. cdc.govnih.gov
The analysis of these urinary metabolites often involves sophisticated analytical techniques like GC-MS/MS, where isotopically labeled internal standards are essential for accurate quantification. cdc.govcdc.gov While specific studies might use a variety of labeled standards corresponding to different PAH metabolites, the principle remains the same: to correct for analytical variability and ensure the reliability of the biomarker data. cdc.govmdpi.com In some broader environmental or ecological biomonitoring studies, this compound has been used as a surrogate standard in the analysis of tissues to assess the accumulation of PAHs, which can be considered a biomarker of exposure in organisms. researchgate.net The accurate measurement of these biomarkers provides a direct link between external exposure and internal dose, which is crucial for understanding the health risks associated with PAHs. mdpi.com
Measurement of PAH Metabolites in Biological Samples
In toxicological research, the precise quantification of Polycyclic Aromatic Hydrocarbons (PAHs) and their metabolites in biological matrices is fundamental for assessing exposure and understanding potential health risks. This compound, a deuterated form of chrysene, serves as a critical internal standard in these analytical procedures. researchgate.netmdpi.comajol.infomdpi.com Its utility stems from its chemical and physical properties being nearly identical to its non-deuterated counterpart, chrysene, while its increased mass allows it to be distinguished by mass spectrometry (MS). lgcstandards.com This allows for the accurate quantification of target PAHs by correcting for analyte loss during sample preparation and variations in instrument response. mdpi.com
The most common analytical technique employing this compound is Gas Chromatography-Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS). researchgate.netajol.infomdpi.com The general workflow involves:
Sample Preparation : A known quantity of the this compound internal standard is added ("spiked") into a biological or environmental sample, such as urine, blood, tissue, soil, or water, at the beginning of the extraction process. mdpi.comnih.govcdc.govacs.org
Extraction and Cleanup : The sample undergoes extraction (e.g., ultrasonic extraction, solid-phase extraction) to isolate the PAHs from the complex sample matrix. mdpi.comgcms.cz Cleanup steps are performed to remove interfering substances. mdpi.com Because this compound behaves like the target PAHs, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.
Analysis : The extract is injected into the GC-MS system. The gas chromatograph separates the different PAH compounds based on their retention times. The mass spectrometer then detects and quantifies the compounds. It distinguishes between the native PAH (e.g., chrysene) and the internal standard (this compound) based on their different mass-to-charge ratios.
Quantification : The concentration of the target PAH is calculated by comparing its peak area to the peak area of the known amount of this compound. ajol.info This ratio-based calculation ensures high accuracy and precision. nih.gov
This compound is specifically used as an internal standard for the quantification of several PAHs, as detailed in various analytical methodologies.
Table 1: Target Analytes Quantified Using this compound as an Internal Standard
| Target Analyte | Reference |
|---|---|
| Chrysene (Chr) | ajol.infomdpi.comnih.gov |
| Benz[a]anthracene (BaA) | ajol.infomdpi.com |
| Benzo[b]fluoranthene (BbF) | researchgate.net |
| Benzo[j]fluoranthene (BjF) | researchgate.net |
| 5-methylchrysene | researchgate.net |
The selection of this compound is strategic, as it and its associated target analytes are often included in lists of priority PAHs designated by regulatory bodies due to their potential carcinogenicity. nih.govnih.gov
Correlation with Health Outcomes
The analytical methods utilizing this compound as an internal standard enable researchers to investigate the links between exposure to specific PAHs and a range of adverse health outcomes. By providing reliable quantitative data, these studies form the basis for health risk assessments.
Carcinogenic Risk Assessment: Many studies use PAH concentration data, obtained via methods employing this compound, to calculate the carcinogenic risk to humans. mdpi.commdpi.com This is often done using the Toxic Equivalency Factor (TEF) approach, where the toxicity of individual PAHs is expressed relative to that of benzo[a]pyrene (BaP), a potent carcinogen. mdpi.com For instance, research on the soil of industrial cities and in street dust has used this methodology to determine that PAHs like BaP and dibenz[a,h]anthracene (B1670416) (DBahA) are major contributors to the total carcinogenicity. mdpi.commdpi.com The International Agency for Research on Cancer (IARC) classifies chrysene itself as "possibly carcinogenic to humans" (Group 2B) and other PAHs like benzo[a]pyrene as "carcinogenic to humans" (Group 1). nih.gov
Occupational Exposure and Respiratory Health: Occupational studies have quantified worker exposure to PAHs in industries such as refined coal tar sealing. In one such study, this compound was part of the internal standard mixture used to analyze personal breathing zone air samples. cdc.gov The results showed that applicators had significantly higher median concentrations of chrysene and other PAHs compared to non-applicators. cdc.gov Such data is crucial for setting occupational exposure limits and implementing protective measures. cdc.gov Further research has linked PAH exposure, measured in hair samples, to negative respiratory health effects in adolescents. A study found significant inverse correlations between the concentration of total and individual PAHs and key lung function parameters, including Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1). cmu.ac.th
Systemic Health Effects: Beyond cancer and respiratory effects, PAH exposure has been associated with other health issues. A study using data from the National Health and Nutrition Examination Survey (NHANES) found a significant positive association between mixed exposure to urinary PAH metabolites and the prevalence of short sleep duration and self-reported trouble sleeping in adults. frontiersin.org Another study noted a link between higher urine levels of certain PAH metabolites and leg cramps and jerks during sleep. frontiersin.org These findings suggest that environmental PAH exposure may have a detrimental impact on sleep health and neurological function. frontiersin.org
Table 2: Research Findings on PAH Exposure and Health Outcomes
| Sample Matrix | Health Outcome Investigated | Key Finding | Reference |
|---|---|---|---|
| Soil | Carcinogenic Risk | BaP and DBahA were the highest contributors to carcinogenicity based on Toxic Equivalency Factors (TEFs). | mdpi.com |
| Personal Breathing Zone Air Samples | Occupational Exposure & Carcinogenic Risk | Applicators of coal tar sealant had higher median concentrations of phenanthrene, benz[a]anthracene, chrysene, and benzo[k]fluoranthene. | cdc.gov |
| Hair | Respiratory Health & Functional Exercise Capacity | Inverse correlations observed between PAH concentrations and lung function parameters (FVC, FEV1, etc.). | cmu.ac.th |
| Urine | Sleep Health | Positive association found between urinary PAH metabolite concentrations and the prevalence of short sleep duration and trouble sleeping. | frontiersin.org |
These studies, underpinned by robust analytical methods using standards like this compound, are essential for identifying at-risk populations and establishing public health policies aimed at minimizing exposure to harmful PAHs.
Emerging Research and Interdisciplinary Perspectives
Application in Forensic Environmental Chemistry
Environmental forensics utilizes scientific techniques to determine the source, age, and distribution of contaminants in the environment, often in a legal or regulatory context. researchgate.netitrcweb.orgesaa.org In the analysis of PAHs, which are ubiquitous pollutants from both natural and anthropogenic sources, Chrysene-d12 is indispensable for achieving accurate quantification. mdpi.comresearchgate.net
Deuterated standards like this compound are added to environmental samples, such as soil or sediment, before extraction and analysis. researchgate.net Because they are chemically identical to their non-deuterated counterparts, they experience similar losses during sample preparation. However, their difference in mass allows them to be distinguished by mass spectrometry. By measuring the recovery of the deuterated standard, analysts can correct for procedural inefficiencies, ensuring the final reported concentration of the target analyte (chrysene) is highly accurate. clearsynth.comresearchgate.net
This accuracy is paramount in forensic investigations where chemical fingerprinting is used to differentiate between potential pollution sources. For instance, the relative abundance of various PAHs can distinguish between petrogenic sources (related to petroleum) and pyrogenic sources (related to combustion). researchgate.netresearchgate.net The reliable data generated using this compound as a standard supports the precise characterization of contaminant profiles, which is essential for source apportionment and liability assessment. researchgate.netitrcweb.org
Table 1: Use of Deuterated PAH Standards in Environmental Forensic Analysis This table is interactive. Users can sort and filter the data.
| Deuterated Standard | Analytical Role | Application in Forensics | Sample Matrices |
|---|---|---|---|
| This compound | Internal/Surrogate Standard researchgate.netnih.gov | Accurate quantification for chemical fingerprinting researchgate.net | Soil, Sediment, Water researchgate.netmurraystate.edu |
| Naphthalene-d8 | Surrogate Standard researchgate.net | Source apportionment of volatile PAHs | Sediment, Water researchgate.net |
| Acenaphthene-d10 | Internal/Surrogate Standard researchgate.netnih.gov | Tracing contaminants from specific industrial processes | Soil, Sediment nih.gov |
| Phenanthrene-d10 (B32357) | Internal/Surrogate Standard researchgate.netnih.gov | Distinguishing petrogenic vs. pyrogenic sources researchgate.net | Soil, Sediment researchgate.net |
Development of Novel Sampling Techniques (e.g., Passive Samplers)
The development of novel sampling techniques has revolutionized environmental monitoring. Passive samplers, such as those made from polyurethane foam (PUF) or silicone, offer a cost-effective and convenient alternative to traditional active sampling methods for monitoring contaminants in air and water. copernicus.orgiaea.org These devices are deployed in the environment for extended periods to accumulate chemicals over time, providing a time-weighted average concentration.
This compound and other deuterated PAHs are integral to the successful application of these samplers. researchgate.net They are often used as Performance Reference Compounds (PRCs). murraystate.eduresearchgate.net PRCs are spiked into the sampler's membrane before deployment. Their rate of dissipation from the sampler into the environment during deployment is measured and used to correct for variable environmental conditions (like water flow or wind speed) and to determine if the sampler reached equilibrium with the surrounding environment. murraystate.edu
This approach significantly improves the quality and accuracy of the data obtained from passive samplers, making them a more reliable tool for long-term environmental monitoring networks. researchgate.netoup.com The use of this compound as a surrogate standard during the analysis of the sampler extract further ensures the accuracy of the final concentration data. murraystate.edu
Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics)
"Omics" technologies, such as metabolomics and proteomics, provide a comprehensive, unbiased view of the molecular responses of an organism to environmental stressors. nih.govscispace.com These fields generate vast datasets on the changes in metabolites and proteins within a cell or organism. The integration of high-precision chemical analysis with "omics" data allows researchers to draw direct links between exposure to specific contaminants and the resulting biological effects.
In such studies, this compound plays a crucial role as an internal standard for the accurate quantification of contaminant body burden. nih.gov For example, in ecotoxicology studies, researchers might expose organisms like zebrafish or corals to PAHs and then use "omics" to screen for biological responses. nih.govnih.gov By using this compound as a surrogate during the analysis of tissue samples, they can precisely measure the internal concentration of chrysene (B1668918) that caused the observed changes in genes, proteins, or metabolites. nih.gov This quantitative link between exposure and effect is vital for understanding the mechanisms of toxicity and for developing sensitive biomarkers of environmental stress. nih.gov
Q & A
Q. Q1. What analytical methods are most effective for detecting and quantifying Chrysene-D12 in environmental samples, and how do researchers validate these methods?
- Answer : Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Validation requires calibration curves using certified reference materials, spike-and-recovery tests to assess accuracy (80–120% recovery), and inter-laboratory comparisons to ensure reproducibility. Limits of detection (LOD) and quantification (LOQ) must be established via signal-to-noise ratios (e.g., LOD = 3× noise; LOQ = 10× noise) .
Q. Q2. What key experimental design considerations are critical when studying this compound’s photodegradation in aqueous systems?
- Answer : Variables include light intensity (e.g., UV vs. solar simulation), pH, dissolved organic matter (DOM) concentration, and temperature. Factorial designs (e.g., 2×2 matrices) help isolate interactions between variables. Controls must account for dark reactions and matrix effects. Sampling intervals should align with degradation kinetics (e.g., first-order rate constants) .
Q. Q3. How should researchers handle discrepancies in this compound recovery rates across replicate experiments?
- Answer : Apply statistical outlier tests (e.g., Grubbs’ test) to identify anomalous data. Investigate sources of variability, such as matrix interference, instrument drift, or pipetting errors. Replicate experiments under standardized conditions (e.g., ISO/IEC 17025 protocols) and report relative standard deviation (RSD) to quantify precision .
Advanced Research Questions
Q. Q4. How can this compound’s role as a tracer in PAH (polycyclic aromatic hydrocarbon) migration studies be optimized in heterogeneous soil matrices?
- Answer : Use isotopic dilution mass spectrometry (IDMS) to correct for matrix effects. Spatial variability can be addressed via geostatistical models (e.g., kriging) and microcosm experiments with varying soil organic carbon (SOC) content. Advanced imaging techniques like SEM-EDS or synchrotron-based XANES may elucidate sorption mechanisms .
Q. Q5. What methodological frameworks are suitable for resolving contradictory data on this compound’s bioavailability in aquatic vs. terrestrial ecosystems?
- Answer : Employ a multi-method approach:
- In vitro assays : Simulated digestive fluids (e.g., Fugacity model).
- In situ measurements : Passive samplers (e.g., SPMD, POCIS) paired with bioaccumulation models.
- Meta-analysis : Compare datasets using heterogeneity tests (e.g., Cochran’s Q) to identify confounding variables (e.g., lipid content in organisms) .
Q. Q6. How can researchers integrate this compound into mechanistic studies of carcinogenic PAH metabolite formation?
- Answer : Use stable isotope-assisted metabolomics (SIAM) to track metabolite pathways in cell cultures. Combine with LC-MS/MS for high-sensitivity detection of diol-epoxide adducts. Dose-response experiments should include negative controls (e.g., CYP450 enzyme inhibitors) to confirm metabolic pathways .
Q. Q7. What ethical and reproducibility challenges arise when using this compound in longitudinal ecotoxicology studies?
- Answer :
- Ethical : Ensure compliance with OECD Guidelines for Chemical Testing (e.g., minimizing animal use via QSAR models).
- Reproducibility : Document all experimental parameters (e.g., OECD TG 305 protocol for bioaccumulation) and share raw data via repositories like Zenodo. Use inter-laboratory round-robin tests to validate findings .
Methodological Guidance
Q. Table 1: Key Parameters for this compound Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
